molecular formula C11H21ClO2 B13340561 10-Chlorodecanoic acid, methyl ester

10-Chlorodecanoic acid, methyl ester

Cat. No.: B13340561
M. Wt: 220.73 g/mol
InChI Key: BNXBNOVIUZIQIS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

methyl 10-chlorodecanoate

InChI

InChI=1S/C11H21ClO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3

InChI Key

BNXBNOVIUZIQIS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCl

Origin of Product

United States

Preparation Methods

Methyl 10-chlorodecanoate can be synthesized through several methods. One common synthetic route involves the esterification of 10-chlorodecanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve the chlorination of methyl decanoate. This process can be carried out using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product yield and purity .

Chemical Reactions Analysis

Methyl 10-chlorodecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in methyl 10-chlorodecanoate can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Reduction Reactions: The ester group in methyl 10-chlorodecanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Scientific Research Applications

Methyl 10-chlorodecanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving lipid metabolism and enzyme activity. It serves as a substrate for certain enzymes, allowing researchers to investigate biochemical pathways.

    Medicine: Methyl 10-chlorodecanoate is explored for its potential therapeutic properties. It is used in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl 10-chlorodecanoate involves its interaction with specific molecular targets. In biological systems, the compound can be metabolized by enzymes such as esterases, leading to the release of 10-chlorodecanoic acid and methanol. The released acid can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl 10-chloro-10-oxodecanoate
  • Molecular Formula : C₁₁H₁₉ClO₃
  • Molecular Weight : 234.72 g/mol (calculated from )
  • CAS Registry Number : 6946-46-9 ()

Structural Features :
The compound consists of a 10-carbon aliphatic chain with a chlorine atom and a ketone group at the 10th position, esterified with a methyl group. This bifunctional structure (chloro and oxo groups) makes it highly reactive, particularly in nucleophilic acyl substitution reactions ().

Comparison with Structurally Similar Compounds

Ethyl 10-Chloro-10-oxodecanoate

  • Molecular Formula : C₁₂H₂₁ClO₃
  • Molecular Weight : 248.75 g/mol ()
  • Key Differences: The ester group is ethyl (C₂H₅) instead of methyl (CH₃), increasing hydrophobicity and molecular weight. Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance. Applications: Used in synthesizing ω-carbethoxypelargonoyl chloride, a precursor for polymer chemistry ().

10-Oxodecanoic Acid, Methyl Ester

  • Molecular Formula : C₁₁H₂₀O₃
  • Molecular Weight : 200.27 g/mol ()
  • Key Differences: Lacks the chlorine atom at C10, reducing electrophilicity. Reactivity: The ketone group undergoes typical carbonyl reactions (e.g., reduction to alcohols) but lacks the chloride’s nucleofugal capacity. Analytical Use: Detected via GC-MS with distinct retention times in nonpolar columns ().

10-Hydroxydecanoic Acid, Methyl Ester

  • Molecular Formula : C₁₁H₂₂O₃
  • Molecular Weight : 202.29 g/mol ()
  • Applications: Studied in lipidomics for hydroxylated fatty acid profiling ().

9-Chlorododecanoic Acid, Methyl Ester

  • Molecular Formula : C₁₃H₂₅ClO₂ (inferred from )
  • Key Differences :
    • Longer carbon chain (12 vs. 10 carbons) with chlorine at C7.
    • Physicochemical Properties: Increased chain length raises melting point and reduces solubility in polar solvents.

cis-10-Nonadecenoic Acid, Methyl Ester

  • Molecular Formula : C₂₀H₃₈O₂
  • Molecular Weight : 310.5 g/mol ()
  • Key Differences :
    • Unsaturated 19-carbon chain with a cis double bond at C10.
    • Reactivity: Susceptible to oxidation and hydrogenation.
    • Applications: Used in lipid membrane studies due to its fluidity-modifying properties ().

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
10-Chlorodecanoic acid, methyl ester C₁₁H₁₉ClO₃ 234.72 Chloro, oxo, methyl ester Organic synthesis, fluorophore derivatives
Ethyl 10-chloro-10-oxodecanoate C₁₂H₂₁ClO₃ 248.75 Chloro, oxo, ethyl ester Polymer precursors
10-Oxodecanoic acid, methyl ester C₁₁H₂₀O₃ 200.27 Oxo, methyl ester GC-MS standards
10-Hydroxydecanoic acid, methyl ester C₁₁H₂₂O₃ 202.29 Hydroxy, methyl ester Lipidomics
cis-10-Nonadecenoic acid, methyl ester C₂₀H₃₈O₂ 310.5 cis double bond, methyl ester Membrane fluidity studies

Research Findings and Trends

  • Reactivity: Chlorinated esters (e.g., 10-Chlorodecanoic acid, methyl ester) exhibit superior electrophilicity compared to hydroxy or oxo analogs, enabling efficient cross-coupling reactions ().
  • Analytical Behavior : Methyl esters with shorter chains (C10–C12) elute earlier in GC-MS than longer-chain analogs (C19–C20) ().
  • Biological Relevance: Unsaturated esters (e.g., cis-10-Nonadecenoate) are integral to lipid metabolism, whereas chlorinated derivatives are primarily synthetic intermediates ( vs. 11).

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